molecular formula C6H11N3O B13539487 2-((1-Methyl-1h-imidazol-2-yl)oxy)ethan-1-amine

2-((1-Methyl-1h-imidazol-2-yl)oxy)ethan-1-amine

Cat. No.: B13539487
M. Wt: 141.17 g/mol
InChI Key: PSDJEXZARMSYMO-UHFFFAOYSA-N
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Description

2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine ( 1247057-12-0) is a chemical compound belonging to the class of heterocyclic building blocks, with a molecular formula of C6H11N3O and a molecular weight of 141.17 g/mol . It features a 1-methyl-1H-imidazole core linked via an ether-oxygen bridge to a terminal ethylamine chain. The imidazole ring is a privileged structure in medicinal chemistry, known for its amphoteric nature, solubility in polar solvents, and presence in vital biological molecules like the amino acid histidine and the neurotransmitter histamine . This unique structure makes it a valuable synthon for constructing more complex molecules. Compounds containing the imidazole scaffold are extensively researched due to their wide spectrum of biological activities, which include antibacterial, antifungal, anticancer, anti-inflammatory, and antitubercular properties . The imidazole nucleus is a key component in several commercially successful drugs, such as the antifungal agent Ketoconazole, the antibacterial Metronidazole, the antihypertensive Clonidine, and the antineoplastic Dacarbazine . As a building block, this compound provides researchers with a versatile intermediate for drug discovery and development, particularly in the synthesis of novel molecules targeting various therapeutic areas. The reactive amine group allows for further functionalization, enabling its incorporation into larger molecular structures or its use in creating targeted chemical libraries. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C6H11N3O

Molecular Weight

141.17 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)oxyethanamine

InChI

InChI=1S/C6H11N3O/c1-9-4-3-8-6(9)10-5-2-7/h3-4H,2,5,7H2,1H3

InChI Key

PSDJEXZARMSYMO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1OCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Methylation: The imidazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Ether Formation: The methylated imidazole is reacted with ethylene oxide to form the ether linkage.

    Amination: Finally, the product is treated with ammonia or an amine to introduce the ethan-1-amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, and ethanol.

    Substitution: Alkyl halides, sodium hydride, and dimethylformamide.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated imidazole compounds.

Scientific Research Applications

2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its imidazole ring, which can interact with biological targets.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal properties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Structural Analogues of Imidazole Derivatives

The table below summarizes key structural features, molecular properties, and applications of compounds closely related to 2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine:

Compound Name Structural Features Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 1-Methylimidazole-2-oxy-ethylamine C₆H₁₀N₃O ~140.16 Ether linkage enhances flexibility; unknown bioactivity. N/A
2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine Imidazole methylated at 1-position, ethanamine directly bonded to 4-position. C₆H₁₀N₃ 124.17 Histamine metabolite; potential CNS interactions.
2-(2-Benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethan-1-amine Benzimidazole core with benzyl and methyl substituents. C₁₈H₂₁N₃ 279.38 Anticancer research; 86% synthesis yield via LiAlH₄ reduction.
Isotonitazene N,N-Diethyl-2-[5-nitro-2-(4-isopropoxybenzyl)benzimidazol-1-yl]ethan-1-amine C₂₁H₂₅N₅O₃ 395.46 Potent opioid NPS; high receptor affinity.
2,2-Difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine Fluorinated ethanamine chain; 1-methylimidazole-2-yl substituent. C₆H₉F₂N₃ 161.15 Enhanced lipophilicity; potential metabolic stability.
[Mn(CO)₃(2-(diisopropylphosphaneyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethan-1-amine}Br Manganese complex with phosphine and imidazole ligands. C₁₄H₂₄BrMnN₃O₃P 448.21 Catalytic hydrogenation of cyclic carbonates.

Key Structural and Functional Differences

Substitution on Imidazole Ring :

  • The target compound’s 1-methyl group on the imidazole ring is shared with 2-(1-Methyl-1H-imidazol-4-yl)ethan-1-amine, but positional isomerism (2- vs. 4-substitution) alters electronic properties. The 4-substituted derivative () is a histamine metabolite, suggesting divergent biological roles .
  • Benzimidazole derivatives (e.g., compound 6h in ) replace the imidazole with a fused benzene ring, increasing aromaticity and steric bulk, which may enhance DNA intercalation in anticancer applications .

Linkage Type: The ether bridge in the target compound contrasts with direct C–N bonds in analogs like 2-(1H-Imidazol-1-yl)ethanamine ().

Functional Group Modifications :

  • Fluorination in 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine () increases lipophilicity, likely improving blood-brain barrier penetration compared to the target compound .
  • Isotonic modifications in isotonitazene (e.g., nitro and benzyl groups) exemplify how substituents can drastically enhance pharmacological potency, as seen in its opioid activity .

Coordination Chemistry :

  • The manganese complex in demonstrates the utility of imidazole-amine hybrids in catalysis, where the imidazole acts as a ligand for transition metals .

Biological Activity

2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine, also known as a derivative of imidazole, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H11N3O
  • Molecular Weight : 125.172 g/mol
  • CAS Number : 1247057-12-0
  • SMILES Notation : Cn1cnc(CCN)c1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly in relation to its interaction with dopamine receptors and antibacterial properties.

Dopamine Receptor Interaction

Research indicates that compounds similar to this compound exhibit selective activity towards dopamine receptors. For instance, studies have shown that certain derivatives can act as agonists at the D3 dopamine receptor while exhibiting minimal activity at the D2 receptor. This selectivity is crucial for developing treatments for neurological disorders without the side effects associated with non-selective dopamine agonists .

Antibacterial Activity

Another significant area of research involves the antibacterial properties of imidazole derivatives. Compounds with structural similarities to this compound have demonstrated effectiveness against various bacterial strains, including multi-drug resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds suggest promising antibacterial activity, warranting further exploration in clinical settings .

Study 1: Dopamine Receptor Agonism

A study published in the Journal of Medicinal Chemistry examined a series of imidazole derivatives, including this compound. The findings revealed that certain analogs displayed potent D3 receptor agonism with EC50 values in the nanomolar range, indicating strong biological activity. The study emphasized the importance of structural modifications in enhancing receptor selectivity and potency .

Compound IDD3R Agonist Activity (EC50 nM)D2R Antagonist Activity (IC50 nM)
1710 ± 15015,700 ± 3,000
2278 ± 629,000 ± 3,700
398 ± 21>100,000

Study 2: Antibacterial Efficacy

In another study focused on antibacterial properties, derivatives of imidazole were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited MIC values ranging from 20 to 40 µM against Staphylococcus aureus and E. coli. These findings support the potential use of imidazole derivatives as therapeutic agents in treating bacterial infections .

Q & A

Q. What are the recommended synthetic routes for 2-((1-Methyl-1H-imidazol-2-yl)oxy)ethan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the imidazole oxygen acts as a nucleophile. A one-pot two-step approach is effective, as demonstrated in analogous ligand syntheses (e.g., combining UV irradiation with Mn(CO)₅Br in toluene for coordination chemistry applications) . Optimization involves:
  • Temperature : Reflux conditions (e.g., ethanol at 80°C) for 6–12 hours.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.
  • Catalysts : Base catalysts like K₂CO₃ improve substitution efficiency.
    Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields high-purity product. Monitor reaction progress using TLC (Rf ~0.3 in same solvent system).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (DMSO-d₆) reveals imidazole protons (δ 7.2–7.5 ppm) and ethanamine signals (δ 2.8–3.2 ppm). ¹³C NMR confirms the ether linkage (C-O-C at ~70 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Crystallize via vapor diffusion (n-heptane into DCM) for high-quality single crystals .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ peaks at m/z 170.1 (calculated for C₇H₁₂N₃O).

Advanced Research Questions

Q. How can this compound serve as a ligand in transition-metal catalysis, and what mechanistic insights are critical for designing efficient catalysts?

  • Methodological Answer : The imidazole and ether/amine groups enable chelation to metals like Mn or Ru. Example: A manganese–PNN pincer complex (Mn-1) showed high activity in hydrogenation reactions . Key considerations:
  • Coordination Geometry : The ligand adopts a tridentate binding mode, confirmed by X-ray diffraction .
  • Electronic Effects : Electron-donating groups (e.g., methyl on imidazole) enhance metal-ligand stability.
  • Catalytic Screening : Test hydrogenation of amides under mild conditions (e.g., 50°C, 20 bar H₂, THF solvent). Monitor conversion via GC-MS.

Q. What strategies resolve contradictions in reported reactivity data for imidazole-ether derivatives under oxidative conditions?

  • Methodological Answer : Conflicting oxidation outcomes (e.g., N-oxide vs. ring degradation) arise from solvent polarity and oxidizing agent strength. Systematic analysis includes:
  • Controlled Experiments : Compare H₂O₂ (mild) vs. KMnO₄ (strong) in acetonitrile/water mixtures.
  • DFT Calculations : Model transition states to predict dominant pathways (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)).
  • Kinetic Studies : Use UV-Vis spectroscopy to track intermediate formation (λmax ~300 nm for N-oxides) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity or catalytic performance?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding affinities to biological targets (e.g., enzymes) or metal centers.
  • QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups on imidazole) with activity trends.
  • MD Simulations : Assess ligand stability in solvent (e.g., GROMACS with OPLS-AA force field) .

Methodological Considerations Table

AspectKey ParametersReferences
Synthesis Solvent: DMF; Catalyst: K₂CO₃; Temp: 80°C; Time: 12 hrs
Characterization X-ray: SHELXL; NMR (DMSO-d₆); ESI-MS m/z 170.1
Catalytic Screening Conditions: 50°C, 20 bar H₂, THF; Analysis: GC-MS
Oxidation Studies Agents: H₂O₂ (5%), KMnO₄ (0.1 M); Solvent: MeCN/H₂O (3:1)

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